molecular formula C15H13F3N2OS B2670023 (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2178772-62-6

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2670023
CAS RN: 2178772-62-6
M. Wt: 326.34
InChI Key: UKPQQVVDCCPNTF-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of a trifluoromethyl group and a pyridine ring, which is a six-membered ring with two nitrogen atoms, can also be noted .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups. The pyrrolidine ring could provide stereochemistry to the molecule . The planarity or non-planarity of the molecule could be influenced by the arrangement of these rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The pyrrolidine ring might undergo reactions at the nitrogen atom . The thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidine ring and the aromatic thiophene and pyridine rings could affect its solubility .

Scientific Research Applications

Multitarget Anticancer Agents

A series of novel 3-(thiophen/thiazole-2-ylthio)pyridine derivatives were designed and synthesized as IGF-1R tyrosine kinase inhibitors . These compounds were tested for their IGF-1R kinase inhibitory activities and cytotoxicities against five cancer cell lines (K562, Hep-G2, HCT-116, WSU-DLCL2, and A549) . Although all these compounds exhibited moderate to potent cancer cell proliferation inhibitory activities, IGF-1R inhibition was not observed .

Inhibition of Various Kinases

The results indicated that this series of compounds may exert their anticancer activities through inhibiting various kinases including FGFR 3, EGFR, JAK, and RON . This shows the potential of these compounds as multi-target anticancer agents .

Cell Cycle Arrest

Cell cycle analysis of compound 43 on Hep-G2 cells showed cell cycle arrest at G1/G0 phase . This suggests that these compounds could be used to halt the growth of cancer cells .

Synthesis of Thiophene Derivatives

Thiophene derivatives find large application in material science and in coordination chemistry . They are also used as intermediates in organic synthesis . The synthesis of thiophene derivatives by cyclization of functionalized alkynes is a significant step forward toward a direct and atom-economical entry to this very important class of aromatic heterocycles .

Synthesis of 3-Iodothiopenes

Our research group has reported a particularly facile and convenient synthesis of 3-iodothiopenes . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

Reduction to 3-(Trifluoromethyl)pyridine

These unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Some pyrrolidine derivatives are known to have biological activity, which could imply potential toxicity . Proper safety measures should be taken when handling this compound.

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For example, it could be interesting to study its potential biological activity given the presence of the pyrrolidine, thiophene, and pyridine rings, which are found in many biologically active compounds .

properties

IUPAC Name

(3-thiophen-3-ylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS/c16-15(17,18)13-2-1-10(7-19-13)14(21)20-5-3-11(8-20)12-4-6-22-9-12/h1-2,4,6-7,9,11H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPQQVVDCCPNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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